benzene;N-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;N-tert-butylbenzamide is an organic compound that belongs to the class of benzamides. It consists of a benzene ring substituted with a tert-butyl group and an amide functional group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene;N-tert-butylbenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide, which is then reduced to N-tert-butyl-4-aminobenzamide through catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature reactions and mixed solvents such as toluene and water. The condensation reaction is carried out at low temperatures initially and then gradually increased to higher temperatures for reflux .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene;N-tert-butylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various electrophiles such as halogens and nitrating agents.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene;N-tert-butylbenzamide has wide applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Components of drug molecules for treating diseases such as benign prostatic hyperplasia and HIV.
Materials Science: Utilized in the development of polymers and other advanced materials.
Biological Studies: Investigated for its antioxidant and antibacterial activities.
Wirkmechanismus
The mechanism of action of benzene;N-tert-butylbenzamide involves its participation in organic reactions such as amidation and esterification. It acts by forming intermediates that facilitate the formation of more complex molecular structures . The molecular targets and pathways involved include interactions with enzymes and proteins that catalyze these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar structure but lacks the amide functional group.
N-tert-Butyl-4-aminobenzamide: A derivative with an amino group instead of a benzene ring.
Uniqueness
Benzene;N-tert-butylbenzamide is unique due to its combination of a benzene ring, tert-butyl group, and amide functional group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
90252-29-2 |
---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
benzene;N-tert-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-11(2,3)12-10(13)9-7-5-4-6-8-9;1-2-4-6-5-3-1/h4-8H,1-3H3,(H,12,13);1-6H |
InChI-Schlüssel |
WYHFNMRCTGDWJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.